
N~1~-(2,5-difluorophenyl)glycinamide hydrochloride
Descripción general
Descripción
N1-(2,5-difluorophenyl)glycinamide hydrochloride is a chemical compound with the CAS Number: 1046757-37-2. Its IUPAC name is 2-amino-N-(2,5-difluorophenyl)acetamide hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of N1-(2,5-difluorophenyl)glycinamide hydrochloride is C8H9ClF2N2O . The InChI code is 1S/C8H8F2N2O.ClH/c9-5-1-2-6(10)7(3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H .Physical And Chemical Properties Analysis
N1-(2,5-difluorophenyl)glycinamide hydrochloride is a solid at room temperature . It has a molecular weight of 222.62 .Aplicaciones Científicas De Investigación
-
Medicinal Chemistry - Synthesis of Anticancer Agents
- Summary of the Application : Compounds similar to N1-(2,5-difluorophenyl)glycinamide hydrochloride, specifically 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, have been synthesized and studied as potential anticancer agents .
- Methods of Application or Experimental Procedures : These compounds were synthesized via Claisen-Schmidt condensation under basic condition. Their chemical structures were identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .
- Results or Outcomes : Cytotoxic activities of the compounds were investigated towards several human tumour cell lines and human normal oral cells. Most of these compounds presented higher cytotoxicity than the reference drug 5-fluorouracil .
-
Material Science - Surface Modification
- Summary of the Application : Compounds similar to N1-(2,5-difluorophenyl)glycinamide hydrochloride, specifically N-acrylamide glycine and N-acrylamide glycinamide, have been used for the generation of hydrophilic layers with anti-fogging and anti-fouling traits on the glass surface .
- Methods of Application or Experimental Procedures : The mixtures of N-acrylamide glycine and N-acrylamide glycinamide with different ratios are utilized for the generation of the hydrogel layer in the absence of any external crosslinking agent. The tethered layers are characterized by XP S, ATR-FTIR, and SEM .
- Results or Outcomes : By adjusting the acrylamides ratio, layers with high hydrophilicity (contact angle 8°) are achieved. Notably, the modified glasses showed strong anti-fogging and anti-fouling performances. Additionally, the performance of the modified glasses remained almost unchanged after 2 months indicating high stability of the immobilized thin hydrogel layers .
-
Surface Engineering - Anti-fogging and Anti-fouling Hydrophilic Layers
- Summary of the Application : Compounds similar to N1-(2,5-difluorophenyl)glycinamide hydrochloride, specifically N-acrylamide glycine and N-acrylamide glycinamide, have been used for the generation of hydrophilic layers with anti-fogging and anti-fouling traits on the glass surface .
- Methods of Application or Experimental Procedures : The mixtures of N-acrylamide glycine and N-acrylamide glycinamide with different ratios are utilized for the generation of the hydrogel layer in the absence of any external crosslinking agent. The tethered layers are characterized by XP S, ATR-FTIR, and SEM .
- Results or Outcomes : By adjusting the acrylamides ratio, layers with high hydrophilicity (contact angle 8°) are achieved. Notably, the modified glasses showed strong anti-fogging and anti-fouling performances. Additionally, the performance of the modified glasses remained almost unchanged after 2 months indicating high stability of the immobilized thin hydrogel layers .
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-N-(2,5-difluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-6(10)7(3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICBTPGWRETDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,5-difluorophenyl)glycinamide hydrochloride | |
CAS RN |
1046757-37-2 | |
| Record name | Acetamide, 2-amino-N-(2,5-difluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



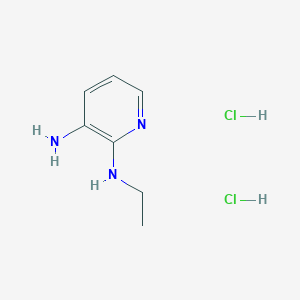
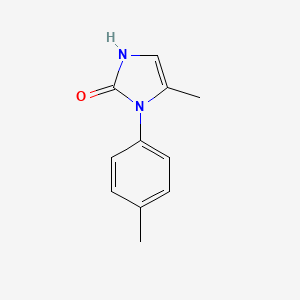
amine hydrochloride](/img/structure/B1419582.png)
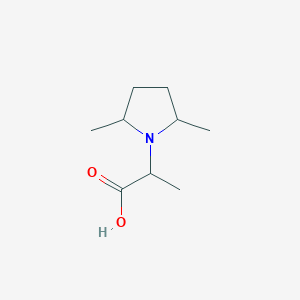
![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)
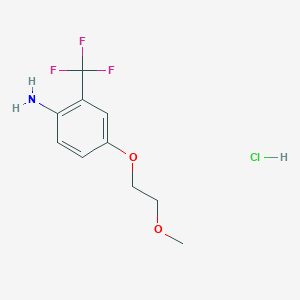
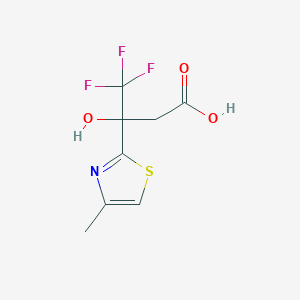

![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)
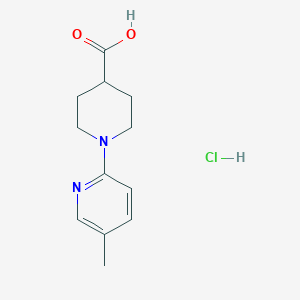
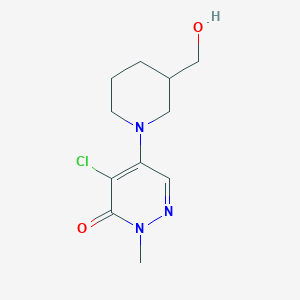
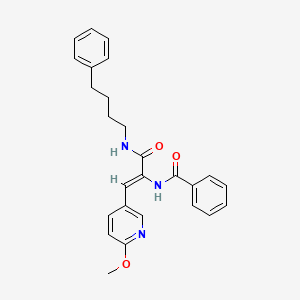
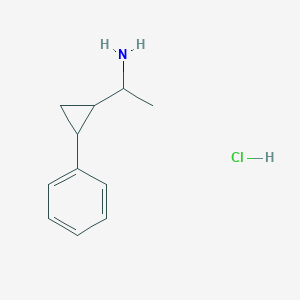
acetic Acid](/img/structure/B1419602.png)